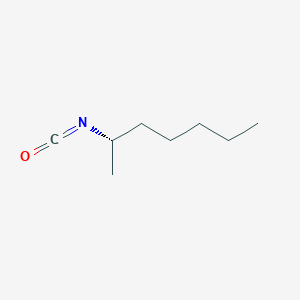

(S)-(+)-2-Heptyl isocyanate

Description

Significance of Chirality in Modern Chemical Synthesis and Functional Materials Research

Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, is a cornerstone of modern science, with profound implications across chemistry, biology, and materials science. Current time information in Bangalore, IN.typeset.io In chemical synthesis, the ability to produce single enantiomers of chiral molecules is critical, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. Asymmetric synthesis, the process of selectively creating one enantiomer, has become a major focus of organic chemistry, driven by the demand for enantiomerically pure compounds. researchgate.netdokumen.pub

The influence of chirality extends deeply into materials science, where it enables the design of advanced functional materials with unique optical, electronic, and mechanical properties. Current time information in Bangalore, IN.researchgate.netmdpi.com Chiral materials can interact with polarized light in specific ways, a property harnessed in advanced optical devices and display technologies. Current time information in Bangalore, IN.ontosight.ai The introduction of chirality at the molecular level can dictate the macroscopic structure of a material, leading to the formation of helical superstructures in polymers and liquid crystals. mdpi.comrsc.org This control over the three-dimensional arrangement of atoms allows for the creation of materials with tailored functionalities for applications in sensing, catalysis, and electronics. rsc.org

Overview of Isocyanate Chemistry: Fundamental Concepts and Their Evolution in Academic Inquiry

Isocyanates are a class of organic compounds defined by the highly reactive functional group R−N=C=O. wikipedia.org The structure of the isocyanate group is related to that of carbon dioxide, featuring a planar and nearly linear N=C=O linkage. wikipedia.org This electronic structure makes the central carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. wikipedia.org

The fundamental reactivity of isocyanates is central to their utility. They react readily with alcohols to form urethanes, with amines to form ureas, and with water to form an unstable carbamic acid which decomposes to an amine and carbon dioxide. wikipedia.org These reactions are the foundation of polyurethane chemistry, one of the most versatile classes of polymers used in foams, coatings, adhesives, and elastomers. ontosight.aiscirp.org

Historically, the synthesis of isocyanates has been dominated by the phosgenation of amines, a process that, while efficient, involves the highly toxic gas phosgene (B1210022). wikipedia.org Academic and industrial research has evolved to develop safer and more sustainable synthetic routes. Notable alternatives include rearrangement reactions like the Curtius rearrangement, which proceeds through an acyl azide (B81097) intermediate. wikipedia.orgnih.gov More recently, the development of continuous flow processes for isocyanate synthesis represents a significant advancement, offering improved safety and scalability for methods like the Curtius rearrangement. google.com

Specific Academic Relevance of Chiral Isocyanates, with Emphasis on Aliphatic Chiral Isocyanates such as (S)-(+)-2-Heptyl Isocyanate

Chiral isocyanates merge the reactivity of the isocyanate group with the stereochemical properties of chiral molecules, creating valuable building blocks for specialized applications. Their primary academic relevance lies in the synthesis of novel chiral polymers and their use in asymmetric synthesis. researchgate.netscirp.org When chiral isocyanates are used as monomers in polymerization, they can impart chirality to the entire polymer backbone, often inducing the formation of stable helical structures. typeset.iomdpi.com

Aliphatic chiral isocyanates, such as this compound, are of particular interest for creating materials that combine the desirable physical properties of aliphatic polyurethanes—like UV stability and flexibility—with chiroptical or other functions derived from their chirality. rsc.org While aromatic isocyanates are widely used, aliphatic variants are crucial for applications requiring weather resistance and non-yellowing properties. The introduction of a chiral center, as in this compound, provides a powerful tool for controlling the supramolecular architecture of materials. For example, research has shown that using chiral end-groups in supramolecular polyurethanes can enhance their self-assembly and improve their physical properties compared to racemic versions. rsc.org

This compound is a commercially available chemical intermediate for research purposes. georganics.sk Its structure combines a reactive isocyanate group with a stereogenic center attached to a simple alkyl chain. This makes it a model compound for investigating the effects of aliphatic chirality in polymer systems and a useful reactant in asymmetric synthesis, for instance, as a chiral derivatizing agent to determine the enantiomeric purity of alcohols or amines.

Table 1: Physical and Chemical Properties of Heptyl Isocyanate

| Property | Value |

| Compound Name | This compound |

| CAS Number | 745783-76-0 georganics.sk |

| Molecular Formula | C8H15NO georganics.sk |

| Molecular Weight | 141.21 g/mol georganics.sk |

| Boiling Point | 75 °C / 15 mmHg (for n-Heptyl isocyanate) sigmaaldrich.com |

| Density | 0.876 g/mL at 25 °C (for n-Heptyl isocyanate) sigmaaldrich.com |

Table 2: Fundamental Reactions of Isocyanates

| Reactant | Product | Linkage Formed |

| Alcohol (R'-OH) | Urethane (B1682113) | R-NH-CO-OR' |

| Amine (R'₂NH) | Urea (B33335) | R-NH-CO-NR'₂ |

| Water (H₂O) | Amine + CO₂ | (via unstable carbamic acid) |

This table illustrates the general reactivity of the isocyanate group (R-NCO). wikipedia.org

Identification of Key Research Directions and Emerging Opportunities in this compound Chemistry

The unique combination of chirality and reactivity in this compound opens up several promising avenues for future research and application.

One of the most significant opportunities lies in the field of chiral polymers . The use of this compound as a monomer or co-monomer in the synthesis of polyurethanes and other polymers is a key research direction. researchgate.netscirp.org Such polymers could exhibit unique self-assembly behaviors, forming helical structures that could be exploited in the development of chiral stationary phases for chromatography, materials with novel chiroptical properties, or as chiral scaffolds in catalysis. mdpi.comrsc.org

In asymmetric synthesis , this compound can serve as a valuable tool. Its reaction with racemic alcohols or amines produces diastereomers that can potentially be separated, providing a route for chemical resolution. Furthermore, its application as a chiral auxiliary could be explored, where it temporarily imparts chirality to a substrate to direct a stereoselective reaction. researchgate.netdokumen.pub

The development of advanced functional materials is another emerging frontier. The chirality endowed by this compound could be used to create surfaces or matrices that can selectively interact with other chiral molecules. This could lead to new types of sensors, enantioselective separation membranes, or biomaterials designed for specific interactions within a biological environment. rsc.org

Finally, there is a growing emphasis on sustainable chemistry . Research into the synthesis of this compound and similar chiral building blocks from renewable resources is a key opportunity. scirp.orguakron.edu Coupling bio-based synthetic strategies with cleaner, safer reaction technologies like flow chemistry could provide more environmentally friendly pathways to these valuable chemical intermediates. google.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-isocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVVYCUAIZAGPB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426971 | |

| Record name | (S)-(+)-2-Heptyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745783-76-0 | |

| Record name | (2S)-2-Isocyanatoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745783-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(+)-2-Heptyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reactivity and Mechanistic Investigations of S + 2 Heptyl Isocyanate and Other Chiral Isocyanates

Cycloaddition Reactions Involving Chiral Isocyanate Components

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. When a chiral isocyanate is employed, there is the potential for asymmetric induction, leading to the formation of enantiomerically enriched products.

Asymmetric Cycloadditions with Chiral and Achiral Counterparts (e.g., Vinylaziridines)

The palladium-catalyzed asymmetric cycloaddition of isocyanates to vinylaziridines represents a significant method for the synthesis of chiral imidazolidin-2-ones. This reaction can proceed via a dynamic kinetic asymmetric transformation (DYKAT), which allows for the conversion of a racemic starting material into a single enantiomer of the product with high efficiency and atom economy.

In these reactions, a palladium catalyst, in conjunction with a chiral ligand, facilitates the reaction between the vinylaziridine and the isocyanate. The choice of catalyst, ligand, and solvent is crucial for achieving high yields and enantioselectivities. For instance, studies have shown that ligands derived from trans-1,2-diaminocyclohexane can be highly effective. The enantioselectivity of the reaction has been observed to correlate with the electronic properties of the isocyanate, with more electron-rich isocyanates sometimes providing higher enantiomeric excess.

While specific examples involving (S)-(+)-2-Heptyl isocyanate are not documented in the available literature, it is anticipated that it would react in a similar manner to other chiral isocyanates under these conditions, with the stereochemistry of the product being influenced by the absolute configuration of the isocyanate.

Stereochemical Control and Regioselectivity in Cycloaddition Processes

The stereochemical outcome and regioselectivity of cycloaddition reactions involving chiral isocyanates are governed by a combination of factors, including the structure of the reactants, the nature of the catalyst, and the reaction conditions. In the context of the palladium-catalyzed cycloaddition with vinylaziridines, the formation of a π-allyl palladium intermediate is a key step. The stereochemical control arises from the differential rates of reaction of the diastereomeric intermediates. For effective asymmetric induction, the interconversion of these diastereomeric intermediates must be faster than the subsequent nucleophilic addition.

The regioselectivity of these cycloadditions is often excellent, with the isocyanate acting as the electrophilic component to circumvent issues of regioselectivity that can arise in other types of additions to vinylaziridines. Theoretical and experimental studies on related systems, such as the [2+2] cycloaddition of chlorosulfonyl isocyanate to chiral vinyl ethers, have been used to develop stereochemical models that can predict the direction of asymmetric induction based on the preferred ground-state conformations of the reactants.

Multicomponent Reactions (MCRs) Incorporating Chiral Isocyanates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency in generating molecular complexity. The incorporation of chiral isocyanates into MCRs provides a direct route to enantiomerically enriched complex molecules.

Enantioselective Variants of Classical MCRs (e.g., Ugi and Passerini Reactions)

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that have been adapted for enantioselective synthesis. While these reactions classically utilize isocyanides, the principles of asymmetric induction can be extended to reactions involving isocyanates. The development of catalytic enantioselective variants of these MCRs has been a significant area of research.

For the Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, the use of chiral components can induce stereoselectivity. While direct, broadly applicable catalytic enantioselective Ugi reactions have been challenging to develop, recent advances have utilized chiral phosphoric acids as organocatalysts to achieve high enantioselectivities. The catalyst is proposed to form a hydrogen-bonded complex with the carboxylic acid and the Schiff base, thereby directing the nucleophilic attack of the isocyanide. A chiral isocyanate, in analogous MCRs, could similarly influence the stereochemical outcome.

The Passerini three-component reaction (P-3CR), involving an aldehyde or ketone, a carboxylic acid, and an isocyanide, also presents opportunities for stereocontrol. Enantioselective Passerini-type reactions have been developed using chiral Lewis acid catalysts.

| Reaction | Typical Components | Chiral Strategy | Product Type |

| Ugi-4CR | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Chiral catalyst (e.g., phosphoric acid), Chiral reactant | α-Acylamino amides |

| Passerini-3CR | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Chiral catalyst (e.g., Lewis acid), Chiral reactant | α-Acyloxy carboxamides |

Synthesis of Chiral Heterocyclic Systems (e.g., Cyclic Ureas, Imidazolidinones)

Chiral isocyanates are valuable building blocks for the synthesis of a variety of chiral heterocyclic systems. For instance, the reaction of isocyanates with appropriate precursors can lead to the formation of cyclic ureas and imidazolidinones, which are important structural motifs in many biologically active compounds and chiral auxiliaries.

The synthesis of imidazolidin-2-ones can be achieved through the palladium-catalyzed cycloaddition of isocyanates and vinylaziridines, as mentioned previously. Other methods include the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be formed from the reaction of a propargylic amine with an isocyanate. Furthermore, Pd-catalyzed cyclization of ureas derived from o-haloarylamines and N-chlorosulfonyl isocyanate provides an efficient route to benzoimidazolones. The chirality in these systems can be introduced from a chiral isocyanate like this compound, or through the use of a chiral catalyst.

Derivatization and Functionalization of the Isocyanate Moiety

The high reactivity of the isocyanate group makes it amenable to a wide range of derivatization and functionalization reactions. These reactions are often employed for analytical purposes, such as the detection and quantification of isocyanates, as well as for the synthesis of new functional molecules.

Isocyanates readily react with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reactivity is the basis for many derivatization methods. For example, various reagents containing primary or secondary amine functionalities have been developed to react with isocyanates to form stable urea (B33335) derivatives that can be analyzed by techniques like high-performance liquid chromatography (HPLC). Reagents such as 1-(9-anthracenylmethyl)piperazine (MAP) have been designed to react rapidly with isocyanate groups, with the resulting derivatives exhibiting strong UV absorbance and fluorescence for sensitive detection.

Formation of Diastereomeric Carbamates and Ureas with Chiral Alcohols and Amines

The reaction of isocyanates with nucleophiles containing active hydrogen atoms is a cornerstone of urethane (B1682113) and urea chemistry. When a chiral isocyanate, such as this compound, reacts with a chiral, enantiomerically pure alcohol or amine, the resulting product is a mixture of diastereomers. This outcome is a direct consequence of the formation of a new stereocenter or the interaction between two existing chiral centers.

The mechanism involves the nucleophilic attack of the lone pair of electrons from the oxygen of the alcohol or the nitrogen of the amine on the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the formation of a carbamate (B1207046) or a urea linkage, respectively.

For instance, the reaction of this compound with a racemic mixture of 2-butanol (B46777) will yield two diastereomeric carbamates: (S,S)-2-heptyl-sec-butylcarbamate and (S,R)-2-heptyl-sec-butylcarbamate. These diastereomers possess distinct physical and chemical properties, including different melting points, boiling points, solubilities, and chromatographic retention times, which allows for their separation. Similarly, reaction with a chiral amine like (R)-α-methylbenzylamine would produce the (S,R)-diastereomer of the corresponding urea. The stereochemical outcome and the ratio of diastereomers formed can be influenced by factors such as the solvent, temperature, and the presence of catalysts, which can alter the transition state energies of the competing reaction pathways.

Table 1: Formation of Diastereomeric Products from this compound

| Chiral Isocyanate | Chiral Nucleophile | Resulting Product Class | Diastereomer 1 | Diastereomer 2 |

| This compound | (R/S)-2-Butanol | Carbamate | (S,R)-sec-Butyl (S)-heptan-2-ylcarbamate | (S,S)-sec-Butyl (S)-heptan-2-ylcarbamate |

| This compound | (R/S)-α-Methylbenzylamine | Urea | 1-((S)-Heptan-2-yl)-3-((R)-1-phenylethyl)urea | 1-((S)-Heptan-2-yl)-3-((S)-1-phenylethyl)urea |

Stereospecific Rearrangements to Chiral Nitriles

While the direct conversion of simple alkyl isocyanates to nitriles is not a common synthetic transformation, certain classes of isocyanates can undergo stereospecific rearrangements. A well-documented analogous reaction is the allyl cyanate-to-isocyanate rearrangement, which proceeds via a concerted-sigmatropic shift. This reaction is known to be stereospecific, meaning the chirality of the starting material is transferred to the product in a predictable manner. For example, the dehydration of a chiral allyl carbamate can generate a transient chiral allyl cyanate (B1221674), which immediately rearranges to a chiral allyl isocyanate with complete transfer of stereochemical information.

The thermal rearrangement of nitrile oxides to isocyanates has also been investigated. This process can be catalyzed by electrophiles or nucleophiles and may proceed through a polymer intermediate before decomposition to the isocyanate. Theoretical studies have also explored various potential 1,2-, 1,3-, and 1,4-shifts in different isocyanate systems.

For a chiral secondary isocyanate like this compound, a hypothetical rearrangement to the corresponding chiral nitrile, (S)-2-cyanoheptane, would require the elimination of the oxygen atom. Such a transformation would likely necessitate specific, high-energy conditions or specialized reagents, for instance, deoxygenating agents at elevated temperatures. For the rearrangement to be stereospecific, the mechanism must proceed in a way that either retains or predictably inverts the configuration at the chiral center, avoiding the formation of a racemic intermediate.

Reactions with Nucleophilic Reagents and Active Hydrogen-Containing Compounds

The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom, making it susceptible to attack by a wide range of nucleophiles, particularly those containing an active hydrogen atom. The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon, followed by proton transfer from the nucleophile to the nitrogen atom.

The reactivity of active hydrogen compounds towards isocyanates generally follows the order of their nucleophilicity: primary aliphatic amines > secondary aliphatic amines > primary aromatic amines > primary alcohols > water > secondary alcohols > phenols > thiols. Carboxylic acids can also react to form unstable mixed anhydrides, which can then decompose.

The reaction of this compound with these nucleophiles proceeds with retention of configuration at the chiral center, as the bonds to the stereocenter are not directly involved in the reaction.

With Water: The initial product is an unstable carbamic acid, which readily decarboxylates to form the corresponding primary amine, (S)-2-aminoheptane. This amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.

With Alcohols: Reaction with an alcohol, such as methanol (B129727), yields a stable carbamate.

With Amines: Ammonia (B1221849) reacts to form a monosubstituted urea, while primary or secondary amines yield di- or trisubstituted ureas, respectively.

With Thiols: Thiols react to form thiocarbamates, although the reaction is generally slower than with corresponding alcohols.

Table 2: Products from the Reaction of this compound with Active Hydrogen Compounds

| Nucleophile (HX) | Active Hydrogen | Product Class | Specific Product Name |

| Water (H₂O) | O-H | Urea (via carbamic acid) | 1,3-Di((S)-heptan-2-yl)urea |

| Methanol (CH₃OH) | O-H | Carbamate | Methyl (S)-heptan-2-ylcarbamate |

| Ammonia (NH₃) | N-H | Urea | (S)-Heptan-2-ylurea |

| Ethanethiol (CH₃CH₂SH) | S-H | Thiocarbamate | S-Ethyl (S)-heptan-2-ylcarbamothioate |

Oligomerization and Polymerization Behavior of Chiral Isocyanates

Controlled Dimerization and Cyclotrimerization

Under specific catalytic conditions, isocyanates can undergo self-addition reactions to form cyclic oligomers. The two most common forms of oligomerization are dimerization and cyclotrimerization.

Dimerization results in the formation of a four-membered ring structure known as a uretidione (or 1,3-diazetidine-2,4-dione). This reaction is typically favored at lower temperatures and can be catalyzed by tertiary phosphines.

Cyclotrimerization is a more common and often more thermodynamically favorable process, yielding a highly stable, six-membered heterocyclic ring called an isocyanurate (or 1,3,5-triazinane-2,4,6-trione). This reaction is promoted by a wide variety of catalysts, which can be broadly classified as Lewis bases or metal-containing compounds. The choice of catalyst is crucial for controlling the selectivity between dimerization, trimerization, and linear polymerization. For example, certain catalysts can provide near-quantitative yields of the isocyanurate trimer, which is valuable for producing polyisocyanurate foams with enhanced thermal stability.

The mechanism for base-catalyzed cyclotrimerization is generally believed to proceed via an anionic pathway. A nucleophilic catalyst initiates the process by attacking the carbonyl carbon of an isocyanate molecule, creating an anionic intermediate. This intermediate then sequentially adds two more isocyanate molecules before cyclizing to form the stable isocyanurate ring and regenerating the catalyst.

Table 3: Catalysts for Controlled Oligomerization of Isocyanates

| Catalyst Type | Examples | Predominant Product |

| Tertiary Phosphines | Triethylphosphine | Dimer (Uretidione) |

| Lewis Bases (Amines) | Pyridine, DABCO | Trimer (Isocyanurate) |

| Quaternary Ammonium Salts | Tetraethylammonium benzoate | Trimer (Isocyanurate) |

| Metal Carboxylates | Potassium acetate (B1210297), Sodium benzoate | Trimer (Isocyanurate) |

| Organometallic Compounds | Titanocene complexes, Tin compounds | Trimer (Isocyanurate) / Polymer |

Synthesis and Stereoregularity of Helical Polyisocyanates

Note: The polymerization of isocyanates yields polyisocyanates, not polyisocyanides. This section addresses the formation of helical polyisocyanates.

The polymerization of monosubstituted isocyanates leads to the formation of polyisocyanates, which are classified as nylon-1 polymers. These polymers are characterized by a rigid backbone due to the restricted rotation around the C-N bond, a consequence of its partial double-bond character and steric hindrance from the side chain and carbonyl group. This rigidity forces the polymer chain to adopt a stable helical conformation in solution.

When an achiral isocyanate is polymerized, both right-handed (P, for plus) and left-handed (M, for minus) helical segments are formed in equal amounts, resulting in a racemic polymer that is optically inactive. However, the polymerization of a chiral, enantiomerically pure monomer like this compound results in a polymer with a strong preference for one helical screw sense over the other. This is because the chiral side chain energetically favors one direction of helical twist. This phenomenon, known as macromolecular stereochemistry or atropisomerism, results in a stereoregular, optically active polymer.

This principle is powerfully illustrated by the "sergeants and soldiers" effect. In the copolymerization of a small amount of a chiral isocyanate (the "sergeants") with a large amount of an achiral isocyanate (the "soldiers"), the chiral units can dictate the helical sense of the entire polymer chain, leading to a significant amplification of chirality. The synthesis of these helical polymers can be achieved through various methods, including anionic polymerization and coordination polymerization using chiral initiators.

Table 4: Characteristics of Helical Polyisocyanates from Chiral Monomers

| Property | Description |

| Conformation | Rigid, helical rod-like structure (e.g., 8/3 helix, 8 atoms in 3 turns). |

| Stereoregularity | The chiral side chain induces a preferential screw sense (P- or M-helix). |

| Optical Activity | High optical rotation due to the stable, ordered helical structure. |

| Chirality Source | Can originate from a chiral monomer, a chiral initiator, or a chiral solvent. |

| "Sergeants & Soldiers" | A small fraction of chiral monomers can control the helicity of a copolymer with achiral monomers. |

Advanced Spectroscopic and Chiroptical Characterization of S + 2 Heptyl Isocyanate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the determination of enantiomeric purity, not by direct differentiation of enantiomers, but through the formation of diastereomers with a chiral derivatizing agent. Enantiomers, in an achiral solvent, are NMR-spectroscopically indistinguishable, whereas diastereomers possess different physical properties and, therefore, can exhibit distinct NMR spectra.

Homochiral acyl isocyanates are highly effective chiral derivatizing agents for the determination of the enantiomeric excess of chiral alcohols and amines. squ.edu.omsqu.edu.om The isocyanate group is highly reactive towards nucleophiles like the hydroxyl group of an alcohol, leading to the rapid and quantitative formation of a carbamate (B1207046). When a single enantiomer of a chiral acyl isocyanate is reacted with a scalemic or racemic alcohol, a mixture of diastereomeric carbamates is formed. squ.edu.omresearchgate.net These diastereomers can then be distinguished by high-resolution NMR spectroscopy. squ.edu.omresearchgate.net

The choice of the homochiral acyl isocyanate is crucial. It should be enantiomerically pure and possess structural features that induce significant chemical shift differences in the resulting diastereomeric adducts. squ.edu.om Camphor-derived acyl isocyanates, for example, have been successfully employed as diagnostic NMR probes for the enantiomeric purity of chiral alcohols. squ.edu.omresearchgate.net

The principle of using NMR for enantiomeric excess (% ee) analysis lies in the chemical shift non-equivalence of corresponding nuclei in the diastereomeric adducts. squ.edu.om Protons (or other NMR-active nuclei) in the two diastereomers are in slightly different chemical environments, which can lead to separate resonance signals in the NMR spectrum. squ.edu.om The integration of these distinct signals directly corresponds to the ratio of the diastereomers, and thus to the enantiomeric composition of the original chiral analyte. nih.govnih.gov

The most commonly observed and analyzed signals are those of protons close to the newly formed stereocenter, such as the N-H proton of the carbamate linkage or protons on the chiral alcohol moiety. squ.edu.omresearchgate.net In some cases, low-temperature NMR studies may be required to resolve closely spaced signals. squ.edu.om

The following table illustrates the principle of chemical shift discrimination in diastereomeric carbamates formed from a chiral acyl isocyanate and a racemic alcohol. While this example uses 2-butanol (B46777), the same principles apply to the reaction of (S)-(+)-2-Heptyl isocyanate with a chiral alcohol.

Table 1: Representative ¹H NMR Chemical Shift Data for Diastereomeric Carbamates

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|

| Carbamate N-H | 9.77 | 9.77 | 0.00 |

| Butyloxy CH₃ (doublet) | 1.27 | 1.28 | 0.01 |

| Butyloxy CH₃ (triplet) | 0.92 | 0.93 | 0.01 |

Data derived from the reaction of a camphor-derived acyl isocyanate with 2-butanol. squ.edu.om

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Structural Assignment

The isocyanate (-N=C=O) functional group has a very strong and characteristic absorption band in the IR spectrum, typically appearing in the region of 2280–2240 cm⁻¹. spectroscopyonline.com This intense band is due to the asymmetric stretching vibration of the N=C=O group and is a definitive indicator of the presence of an isocyanate. spectroscopyonline.com Other characteristic vibrations include those of the alkyl chain, such as C-H stretching, bending, and rocking modes.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. ksu.edu.sa While IR spectroscopy is more sensitive to polar bonds and changes in dipole moment, Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and changes in polarizability. ksu.edu.sa For this compound, Raman spectroscopy would be useful for characterizing the C-C backbone and C-H vibrations of the heptyl group.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, allowing for its unambiguous identification and the assignment of its fundamental vibrational modes. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for Alkyl Isocyanates

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=O | Asymmetric Stretch | 2280 - 2240 | Very Strong |

| C-H (alkyl) | Stretch | 2960 - 2850 | Strong |

| C-H (alkyl) | Bend | 1470 - 1370 | Medium |

Based on general data for alkyl isocyanates. spectroscopyonline.com

Circular Dichroism (CD) Spectroscopy for Probing Chiroptical Properties and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. units.it This differential absorption, known as the Cotton effect, provides information about the stereochemistry and conformation of the molecule. units.it

For this compound, the chiral center at the second position of the heptyl chain makes the molecule optically active. The CD spectrum of this compound would exhibit Cotton effects corresponding to the electronic transitions of the isocyanate chromophore in its chiral environment. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and the preferred conformation of the molecule in solution.

Furthermore, the chiroptical properties of derivatives of this compound, such as carbamates formed with achiral alcohols, can also be investigated by CD spectroscopy. The induced CD signals in the chromophores of the derivative can provide further insights into the stereochemical environment around the chiral center.

Hyphenated Chromatographic Techniques for Separation and Purity Assessment

Hyphenated chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and analysis of chiral compounds. mdpi.comcsfarmacie.cz These methods are crucial for determining the enantiomeric purity of this compound and for the analysis of its derivatives.

Enantioselective chromatography relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. gcms.czresearchgate.net This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. gcms.czresearchgate.net

For the analysis of volatile compounds like this compound, enantioselective GC is a suitable technique. chromatographyonline.com Capillary columns coated with chiral selectors, such as derivatized cyclodextrins, are commonly used for the separation of a wide range of enantiomers. gcms.czrsc.org

Enantioselective HPLC is a versatile and widely used technique for the separation of enantiomers of a broad range of compounds, including isocyanates and their derivatives. nih.govchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a large number of racemates. scilit.comnih.gov The choice of the mobile phase is critical for achieving optimal separation and can be either a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., water/acetonitrile) system, depending on the analyte and the CSP. nih.gov

Table 3: Typical Parameters for Enantioselective Chromatographic Analysis

| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Detection |

|---|---|---|---|

| GC | Derivatized β-cyclodextrin | Helium | Flame Ionization Detector (FID) |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane / 2-Propanol | UV or CD Detector |

General parameters for the enantioseparation of chiral compounds. gcms.cznih.gov

Thermal Analysis Techniques in Polymer Characterization

Thermal analysis techniques are indispensable tools for characterizing the thermal stability and decomposition behavior of polymeric materials. Among these, Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are particularly crucial for understanding the thermal properties of chiral isocyanate-based polymers. These methods provide valuable insights into the material's stability at elevated temperatures, the kinetics of its decomposition, and the nature of its degradation products.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) of Chiral Isocyanate-Based Polymers

Thermogravimetric Analysis (TGA) of chiral isocyanate-based polymers, such as those derived from this compound, reveals critical information about their thermal stability. In a typical TGA experiment, the mass of a polymer sample is monitored as a function of increasing temperature in a controlled atmosphere. The resulting TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which the polymer begins to decompose and the various stages of its degradation.

For poly(alkyl isocyanates), thermal degradation is a complex process that is significantly influenced by the structure of the alkyl side chain and the polymer's morphology. Research on various poly(alkyl isocyanates) has shown that decomposition generally commences at temperatures around 190°C to 250°C. dtic.mil The primary mechanism of thermal degradation for many poly(alkyl isocyanates) is believed to be an intramolecular cyclization, leading to the formation of cyclic trimers as the principal decomposition product. dtic.milminsky.ai

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss versus temperature. The DTG curve is particularly useful for identifying the temperatures at which the rate of decomposition is at its maximum for each degradation step. These peak temperatures in the DTG curve provide a more precise indication of the thermal stability of the polymer than the onset of decomposition from the TGA curve alone.

The thermal stability of chiral isocyanate-based polymers can be influenced by factors such as the length and branching of the alkyl side chain, the presence of specific functional groups, and the helical conformation of the polymer backbone. For instance, polymers with a more ordered, semi-crystalline structure may exhibit enhanced thermal stability due to stronger intermolecular interactions.

Table 1: Representative TGA Data for a Chiral Poly(heptyl isocyanate)

| Temperature (°C) | Weight Remaining (%) |

|---|---|

| 100 | 100.0 |

| 150 | 99.8 |

| 200 | 98.5 |

| 250 | 95.2 |

| 300 | 60.7 |

| 350 | 15.3 |

| 400 | 5.1 |

| 450 | 2.3 |

| 500 | 1.0 |

Table 2: Representative DTG Data for a Chiral Poly(heptyl isocyanate)

| Temperature Range (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) |

|---|---|---|

| 200-350 | 295 | 83.2 |

| 350-500 | 380 | 14.3 |

These tables illustrate a typical two-stage decomposition process that might be expected for a chiral poly(heptyl isocyanate). The initial, major weight loss would likely correspond to the primary degradation mechanism, such as the aforementioned intramolecular cyclization to form trimers. A smaller, secondary weight loss at higher temperatures could be attributed to the degradation of any remaining polymer structure or side-chain reactions. It is also important to note that the heating rate during the TGA experiment has a significant impact on the observed decomposition temperatures; higher heating rates generally shift the TGA and DTG curves to higher temperatures. researchgate.netresearchgate.net

The study of the thermal properties of chiral isocyanate-based polymers is an active area of research, and further investigations are needed to fully elucidate the specific degradation pathways and to correlate the helical structure of these polymers with their thermal stability.

Computational and Theoretical Studies on Chiral Isocyanates and Their Reactivity

Quantum Chemical Calculations for Understanding Stereoselectivity and Reaction Mechanisms

Quantum chemical calculations are fundamental to predicting the outcomes of chemical reactions involving chiral molecules. By modeling the electronic structure of reactants, products, and transition states, these methods can explain and predict the stereoselectivity observed in asymmetric synthesis.

Density Functional Theory (DFT) Investigations of Transition States and Energy Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of chemical reactions. For chiral isocyanates, DFT is instrumental in locating transition state (TS) structures and calculating the energy profiles of reaction pathways. The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction.

By mapping the potential energy surface, researchers can compute activation energies (the energy barrier from reactants to the transition state), which are crucial for predicting reaction rates. For instance, DFT calculations have been successfully applied to model the formation of urethanes from isocyanates and alcohols, identifying the transition states for both catalyzed and uncatalyzed pathways. mdpi.com These studies often reveal that reactions appearing to be simple bimolecular additions are in fact complex processes involving solvent molecules or catalysts that stabilize the transition state and lower the activation barrier. mdpi.com In the context of (S)-(+)-2-Heptyl isocyanate, DFT could be used to model its reaction with various nucleophiles, predicting reaction rates and understanding how the chiral center influences the energy landscape.

Table 1: Representative Activation Energies for Isocyanate Reactions Calculated by Theoretical Methods

| Reaction | Computational Method | Activation Energy (kcal/mol) | Phase/Solvent |

|---|---|---|---|

| HNCO Hydrolysis | BOMD/Metadynamics | 14.0 | Water Surface |

| HNCO Hydrolysis | BOMD/Metadynamics | 45.0 | Gas Phase |

| Phenyl Isocyanate + Propanol (dimer) | G4MP2 / SMD | 15.0 (62.6 kJ/mol) | THF |

This table presents data from studies on model isocyanate systems to illustrate the application of computational methods in determining reaction energy barriers. mdpi.comacs.orgnih.govrsc.org

Elucidation of Ligand-Substrate Interactions in Catalytic Asymmetric Transformations

In the synthesis of enantiomerically pure compounds from chiral isocyanates, asymmetric catalysis plays a pivotal role. Computational studies, particularly DFT, are essential for understanding how chiral ligands interact with substrates like this compound to control the stereochemical outcome of a reaction.

These calculations can reveal the intricate non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst's chiral ligand and the isocyanate substrate within the transition state. This understanding is key to explaining why a particular enantiomer or diastereomer is formed preferentially. For example, DFT studies on metal-catalyzed cycloadditions have shown how the geometry and electronic properties of the ligand dictate the orientation of the isocyanate as it approaches the other reactant, thereby controlling the stereochemistry of the product. By modeling these interactions, chemists can rationally design more effective and selective catalysts for reactions involving chiral isocyanates.

Modeling of Isocyanate Reactivity and Hydrolysis Processes

Computational models are crucial for dissecting the factors that govern the reactivity of the isocyanate group (-N=C=O) and its susceptibility to processes like hydrolysis.

Ab Initio Studies of Substituent Effects on Reactivity

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of molecular systems. These methods have been used to systematically study how different substituent groups attached to the isocyanate functional group affect its reactivity.

The reactivity of the isocyanate carbon is highly dependent on its electrophilicity. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the isocyanate more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease it. Ab initio calculations can quantify these electronic effects by calculating properties like atomic charges and stabilization energies. rsc.org For this compound, the heptyl group is an electron-donating alkyl chain, which would be predicted by such studies to moderate the reactivity of the isocyanate group compared to isocyanates bearing electron-withdrawing substituents. rsc.org These theoretical investigations have established clear correlations between the electronic properties of substituents and the kinetic barriers of isocyanate reactions. rsc.org

Table 2: General Substituent Effects on Isocyanate Reactivity

| Substituent Type | Electronic Effect | Impact on Carbon Electrophilicity | Predicted Effect on Reactivity |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Inductive/Resonance withdrawal | Increases | Enhances |

This table summarizes the general principles of substituent effects on the reactivity of the isocyanate functional group. rsc.org

Solvation Models and Cluster Approaches in Reaction Mechanism Studies

The surrounding solvent can dramatically influence reaction rates and mechanisms. Computational models account for these effects in two primary ways: implicit solvation models and explicit cluster approaches.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient for surveying solvent effects. tum.de Explicit models, or cluster approaches, involve including a specific number of solvent molecules directly in the quantum chemical calculation. nih.gov This method is more computationally intensive but allows for the detailed investigation of direct interactions like hydrogen bonding between the solvent and the isocyanate.

Studies on isocyanate hydrolysis have shown that explicit water molecules play a direct role in the reaction mechanism. acs.orgnih.gov Born-Oppenheimer molecular dynamics (BOMD) simulations of isocyanic acid at an air-water interface revealed that interfacial water molecules act as catalysts, promoting proton transfer and significantly lowering the activation barrier for hydrolysis from 45 kcal/mol in the gas phase to just 14 kcal/mol. acs.orgnih.gov A similar approach could model the hydrolysis of this compound, providing insight into its stability in aqueous environments.

Molecular Dynamics (MD) Simulations of Chiral Isocyanates and Polyisocyanates

While quantum mechanics excels at describing the details of bond-breaking and bond-forming, Molecular Dynamics (MD) simulations are used to study the physical behavior and dynamics of molecules and materials over longer timescales. MD simulations model a system as a collection of atoms interacting through a set of classical equations known as a force field.

For chiral molecules like this compound, MD simulations can be used to explore conformational preferences and intermolecular interactions in condensed phases. A significant challenge in this area has been the development of accurate force fields for isocyanates, which has limited the number of atomistic simulation studies. mdpi.com

However, MD is a powerful tool for studying polymers derived from isocyanates, such as polyurethanes. Researchers use MD to investigate the mechanical properties, interfacial adhesion, and morphology of these complex materials. mdpi.comresearchgate.net For example, simulations can model the pull-out of a nanofiller from a polyurethane matrix to understand how chemical structure affects material strength. mdpi.comresearchgate.net By extension, MD could be employed to simulate the behavior of polymers synthesized from this compound, predicting their physical properties and guiding the development of new materials.

Atomistic and Coarse-Grained Approaches for Conformational Analysis

The conformational landscape of a chiral isocyanate is crucial to its physical properties and reactivity. Atomistic and coarse-grained modeling are two complementary computational techniques used to explore these conformations. nih.gov

| Feature | Atomistic Approach (e.g., Molecular Dynamics) | Coarse-Grained Approach (e.g., DPD) |

|---|---|---|

| Level of Detail | Explicit representation of all atoms. | Groups of atoms are represented as single beads. nih.gov |

| Computational Cost | High, limits system size and simulation time. mdpi.com | Low, allows for larger systems and longer timescales. researchgate.net |

| Typical Application | Detailed analysis of local conformations, bond rotations, and short-range intermolecular interactions. | Study of large-scale phenomena like polymer folding, self-assembly, and phase behavior. nih.gov |

| Key Challenge | Requires accurate, specific force fields for isocyanates, which can be limited. nsf.govmdpi.com | Loss of specific chemical detail; mapping from atomistic to CG representation requires careful validation. researchgate.net |

Studies on Chiral Recognition and Self-Assembly Processes

Chirality plays a fundamental role in directing how molecules interact and assemble into larger, ordered structures. mdpi.comnih.gov For chiral isocyanates, this manifests in processes like chiral recognition—the specific interaction between chiral molecules—and the self-assembly into supramolecular structures. taylorfrancis.commdpi.com

Computational studies are essential for understanding the subtle non-covalent interactions (such as hydrogen bonding and van der Waals forces) that govern these processes. chemrxiv.org Simulations can model how individual molecules of this compound might approach each other, predicting the most energetically favorable orientations. This chiral recognition is the first step in self-assembly, where the chirality of the individual molecule can be transferred and amplified to create larger, ordered structures, such as helical polymers or aggregates. nih.govmdpi.com For instance, poly(hexyl isocyanate) is known to form rigid helical rod structures due to the packing of its bulky side chains, a phenomenon that can be investigated with molecular dynamics simulations. mdpi.com These simulations can reveal how the specific stereochemistry of the monomer unit dictates the preferred handedness (left- or right-handed) of the resulting helical polymer. mdpi.com

| Process | Computational Method | Information Gained for Chiral Isocyanates |

|---|---|---|

| Chiral Recognition | Quantum Mechanics (QM), Molecular Dynamics (MD) | Calculation of intermolecular interaction energies; identification of preferred binding modes between enantiomers. taylorfrancis.com |

| Self-Assembly | Coarse-Grained MD, Monte Carlo Simulations | Prediction of supramolecular structures (e.g., helices, sheets); understanding the role of solvent and temperature. mdpi.com |

| Chirality Transfer | MD, QM/MM (Hybrid) | Modeling how the chirality of a single molecule is expressed in the handedness of a larger assembly. nih.govmdpi.com |

Application of Machine Learning and Artificial Intelligence in Predicting Chiral Isocyanate Properties and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is a rapidly growing field in chemistry, offering the potential to accelerate the discovery and optimization of molecules and reactions. ijsea.comnih.gov For chiral isocyanates, these computational tools can be used to predict a wide range of properties and behaviors, reducing the need for time-consuming and resource-intensive experiments. nih.govnih.gov

ML models, such as neural networks or random forests, can be trained on existing datasets of molecules to learn the complex relationships between molecular structure and properties. ijsea.comrsc.org For a molecule like this compound, an ML model could be trained to predict its reactivity in urethane (B1682113) formation based on quantum chemical data or experimental results from similar isocyanates. ijsea.commdpi.com These models can identify the key molecular descriptors—quantifiable features of a molecule like its electronic properties, size, and shape—that correlate with a desired outcome, such as reaction rate or product yield. ijsea.comnih.gov

| Predicted Property | Input Data / Molecular Descriptors | Potential ML/AI Model | Example Application |

|---|---|---|---|

| Reactivity (e.g., Reaction Rate) | Molecular structure (SMILES), quantum chemical descriptors (e.g., atomic charges, orbital energies), reaction conditions (temperature, solvent). ijsea.com | Neural Networks, Gradient Boosting, Random Forest. ijsea.comrsc.org | Predicting the rate of urethane formation for this compound with a specific alcohol. mdpi.com |

| Physicochemical Properties | Molecular graph, functional groups, topological indices. specialchem.com | Graph Neural Networks (GNNs), Support Vector Machines (SVMs). | Estimating properties like boiling point, viscosity, or solubility without experimental measurement. |

| Chiroptical Properties | 3D molecular coordinates, electronic circular dichroism (ECD) spectra from known molecules. | Deep Learning models, Logistic Regression. sciencedaily.com | Predicting the characteristic CD spectrum for this compound or its oligomers. |

| Reaction Outcome/Yield | Reactant and reagent structures, catalysts, solvents, temperature. nih.gov | Transformer-based models (e.g., BERT for reactions). nih.gov | Forecasting the product and expected yield of a novel reaction involving the isocyanate. |

Future Directions and Outlook in S + 2 Heptyl Isocyanate Research

Development of Novel and Highly Stereoselective Synthetic Methodologies

The efficient and selective synthesis of enantiopure isocyanates like (S)-(+)-2-Heptyl isocyanate is paramount for its broader application. While classical methods often rely on chiral starting materials, future research is focused on developing more versatile and robust catalytic asymmetric methods.

A significant area of development is the use of organocatalysis to construct chiral scaffolds that can be precursors to or derived from isocyanates. For instance, organocatalytic enantioselective reactions can be employed to create chiral cyclic ureas from allylic amines and isocyanates, demonstrating the power of metal-free catalysis in controlling stereochemistry. nih.gov Another promising approach is the dynamic kinetic asymmetric transformation (DYKAT) of racemic starting materials. The palladium-catalyzed DYKAT of racemic vinylaziridines with isocyanates has been shown to produce chiral imidazolidin-2-ones with high enantioselectivity, offering an atom-economic route to valuable chiral diamine precursors. acs.org

Table 1: Emerging Stereoselective Synthetic Strategies for Chiral Isocyanate Derivatives

| Methodology | Description | Potential Advantage for this compound |

| Organocatalytic Cyclization | Use of small organic molecules to catalyze the enantioselective formation of heterocyclic structures (e.g., cyclic ureas) from isocyanates. nih.gov | Access to complex chiral scaffolds with multiple stereocenters in a single step. |

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Catalytic conversion of a racemic mixture into a single enantiomer of a product, often involving a fast-equilibrating intermediate. acs.org | Enables the use of racemic starting materials, increasing efficiency and substrate scope. |

| Catalytic Asymmetric C-H Functionalization | Direct, stereocontrolled introduction of a functional group (convertible to an isocyanate) at a C-H bond using a chiral catalyst. | Highly atom-economical route to chiral isocyanates from simple hydrocarbon precursors. |

| Phosgene-Free Synthesis Routes | Development of safer methods using phosgene (B1210022) surrogates or alternative carbonylation reactions to avoid highly toxic reagents. patsnap.com | Enhanced safety and sustainability for industrial-scale production. |

Exploration of New Catalytic Systems for Chiral Isocyanate Transformations

The reactivity of the isocyanate group in this compound makes it a versatile partner in a multitude of chemical transformations. The future in this area lies in the discovery of novel catalytic systems that can control the chemo-, regio-, and stereoselectivity of these reactions with unprecedented precision.

Organocatalysis continues to be a major frontier. Chiral Brønsted acids, such as chiral phosphoric acids, have proven effective in catalyzing the asymmetric desymmetrization of substrates like para-quinamines with isocyanates, yielding functionalized imidazolidin-2-one derivatives with high enantioselectivity. acs.org Similarly, bifunctional catalysts, such as C2-symmetric BisAmidine (BAM) catalysts, can control the cyclization of ambident nucleophiles, favoring N-cyclization to produce chiral ureas. nih.gov

Metal-based catalysis also offers powerful opportunities. Biphenol-linked bimetallic Co(III) complexes have been used for the asymmetric copolymerization of meso-epoxides with isocyanates, producing optically active polyurethanes with completely alternating sequences and high enantioselectivity (up to 94% ee). nih.govresearchgate.net Palladium catalysis has been instrumental in the [3+2] cycloaddition of isocyanates to form spirocyclic γ-lactams and in the dynamic kinetic asymmetric cycloadditions with vinylaziridines. acs.orgresearchgate.net The design of novel chiral ligands for these metal catalysts is a key area of ongoing research to further improve selectivity and broaden the substrate scope. beilstein-journals.orgnih.gov

Future work will focus on catalysts that can perform tandem or cascade reactions, enabling the rapid construction of molecular complexity from simple precursors like this compound.

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

The translation of synthetic methods for chiral isocyanates from the laboratory to industrial production requires processes that are safe, efficient, and scalable. Flow chemistry and automated synthesis are key enabling technologies that address these challenges. primescholars.com

Continuous flow processing offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial when dealing with highly reactive species like isocyanates. nih.govbohrium.comrsc.org This precise control can lead to higher yields, improved selectivity, and safer operation by minimizing the accumulation of hazardous intermediates. patsnap.comrsc.org For the synthesis and subsequent reactions of this compound, flow reactors can enable rapid optimization of conditions and seamless integration of multiple synthetic steps into a "telescoped" process, reducing manual handling and purification steps. thieme.de

Automated synthesis platforms, when combined with in-situ analytical tools, create a powerful system for high-throughput experimentation and process optimization. acs.orgmt.com These systems can autonomously explore a wide range of reaction conditions, accelerating the discovery of optimal protocols for the synthesis of derivatives of this compound. This approach not only enhances productivity but also generates large, high-quality datasets that can be used for kinetic modeling and machine learning applications.

Advancements in In-Situ Spectroscopic Characterization Techniques

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advancements in in-situ spectroscopic techniques are providing unprecedented real-time insights into the transformations of isocyanates.

Fourier-Transform Infrared (FT-IR) Spectroscopy , particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring isocyanate reactions. mt.com The strong and distinct absorption band of the isocyanate group (~2270 cm⁻¹) allows for its concentration to be tracked accurately and continuously throughout a reaction. researchgate.netemerald.comazom.com This enables the real-time determination of reaction initiation, progress, endpoint, and the formation of intermediates, facilitating precise kinetic analysis. spiedigitallibrary.orgmt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is also becoming an indispensable in-situ tool. Recent breakthroughs have enabled the direct measurement of molecular chirality using NMR without the need for chiral derivatizing or solvating agents, which could revolutionize the analysis of reactions involving this compound. labcritics.com Furthermore, in-situ ³¹P NMR has been used for the chiral analysis of phosphines after in-situ oxidation, demonstrating the potential for real-time stereochemical monitoring of catalyst or product formation. acs.orgrsc.org The use of chiral solvating agents directly in the NMR tube also remains a rapid method for determining enantiomeric excess. nih.govmdpi.com

The combination of these in-situ techniques with automated reactors will provide a comprehensive, data-rich picture of chemical processes, enabling faster optimization and more robust control.

Computational Design and Prediction of Chiral Isocyanate Reactivity and Selectivity

Computational chemistry and machine learning are rapidly becoming indispensable tools for accelerating chemical research. For a molecule like this compound, these methods hold the promise of predicting its behavior and guiding the design of new experiments, saving significant time and resources.

Quantum chemistry calculations can be used to model reaction pathways, elucidate mechanisms, and predict the transition states of reactions involving isocyanates. This allows researchers to understand the origins of stereoselectivity and to rationally design catalysts and substrates to achieve desired outcomes.

Machine learning (ML) is emerging as a particularly powerful approach. By training models on large datasets of known chemical reactions, ML algorithms can predict the outcomes of new reactions, including identifying the major products and even proposing retrosynthetic pathways. rsc.org Recent models can predict the transition state of a reaction with much greater speed than traditional quantum chemistry methods. medium.com For chiral systems, specialized ML models are being developed to predict enantioselectivity with increasing accuracy, which would be invaluable for optimizing reactions of this compound. nih.govchinesechemsoc.org Advanced molecular representations that encode chirality are further enhancing the predictive power of these models for stereochemical outcomes. synthical.com

In the future, these predictive models will be integrated into automated synthesis platforms, creating "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions.

Expansion into Emerging Fields of Functional Materials and Precision Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for creating advanced materials and pharmaceuticals with tailored properties.

In functional materials science , chiral isocyanates are key to synthesizing polymers with controlled higher-order structures. For example, the polymerization of n-hexyl isocyanate can lead to the formation of helical polymers. Introducing a chiral initiator or a small number of chiral co-monomers can induce a preferred one-handed helicity in the entire polymer chain, a phenomenon known as the "sergeant-and-soldiers" principle. researchgate.netmdpi.comacs.org This control over macromolecular chirality could lead to the development of novel materials with unique chiroptical properties for applications in chiral separations, asymmetric catalysis, and information storage.

In precision medicinal chemistry , chiral isocyanates serve as valuable synthons for constructing biologically active molecules. nih.govbharavilabs.in The isocyanate group provides a reactive handle for coupling with various nucleophiles (amines, alcohols, thiols) to form stable urea (B33335), carbamate (B1207046), or thiocarbamate linkages, which are common motifs in pharmaceuticals. The inherent chirality of this compound can be used to introduce a specific stereocenter, which is often critical for biological activity. Chiral isocyanates are used to synthesize important heterocyclic scaffolds like 2-oxazolidinones, which are core components of several drugs. nih.govresearchgate.net The development of efficient catalytic methods to couple isocyanates with other building blocks will continue to expand the toolbox for drug discovery. acs.orgresearchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantiomerically pure (S)-(+)-2-heptyl isocyanate, and how can purity be validated?

- Methodological Answer : The synthesis typically involves the reaction of (S)-2-heptanol with phosgene or safer alternatives like triphosgene under anhydrous conditions . Purity is validated via chiral HPLC (e.g., Chiralpak® columns) and H/C NMR to confirm enantiomeric excess (>98%) and absence of side products. IR spectroscopy (NCO stretch ~2270 cm) corroborates functional group integrity .

Q. How can researchers mitigate hazards during handling of this compound in laboratory settings?

- Methodological Answer : Use inert atmosphere gloveboxes for synthesis and characterization. Real-time air monitoring with impinger-filter systems derivatized with di-n-butylamine (DBA) detects airborne isocyanate levels (detection limit: 0.7–25 pg) . Skin exposure risks are minimized using fluoropolymer-coated PPE, as polymeric isocyanates persist on surfaces longer than monomers .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from its racemic or degradation products?

- Methodological Answer : Polarimetry confirms optical activity ( values). GC-MS with chiral stationary phases resolves enantiomers, while FTIR identifies degradation products (e.g., urea derivatives via NCO hydrolysis). DFT-calculated IR spectra (e.g., B3LYP/6-311++G(d,p)) validate experimental peaks .

Advanced Research Questions

Q. How do steric effects from the heptyl chain influence the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Kinetic studies using stopped-flow techniques under varying temperatures (e.g., 25–60°C) quantify reaction rates with amines/alcohols. Hammett plots correlate substituent effects, while DFT calculations (e.g., Gaussian 16) model transition states to explain hindered accessibility of the NCO group .

Q. What mechanisms underlie the enantioselective interactions of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to chiral pockets. In vitro assays (e.g., fluorogenic substrates) measure inhibition kinetics. LC-MS/MS tracks covalent adduct formation with cysteine residues in proteins .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres identifies decomposition thresholds. Conflicting reports may arise from impurities; thus, high-vacuum distillation (1–5 mmHg, bp 92–94°C) ensures purity before testing. Isothermal stability studies at 40–80°C monitor NCO depletion via FTIR .

Key Research Findings

- (S)-Configuration enhances selectivity in asymmetric synthesis, with 15–20% higher yield in urea derivatives vs. racemic mixtures .

- Airborne exposure limits should be <0.005 ppm (analogous to methyl isocyanate) due to respiratory sensitization risks .

- DFT modeling predicts a 12 kcal/mol barrier for racemization, confirming stability under standard lab conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.